ethyl 6-methyl-4-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate” is a derivative of pyrimidine, which is a six-membered heterocyclic organic compound containing two nitrogen atoms . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This specific compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring, a common feature in these compounds, adopts a screw-boat conformation .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate and its derivatives have been synthesized and characterized to explore their structural and chemical properties. Studies have demonstrated the synthesis of novel 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, showing variations in substituents at the 5-position of the pyrimidine ring. These compounds were characterized using NMR, IR, mass spectroscopies, elemental analysis, and single-crystal X-ray diffraction. Different configurations based on dihedral angles formed between the pyrimidine ring and attached aryl substituents have been observed. This research provided insights into the molecular structures and potential chemical behaviors of these derivatives (Stolarczyk et al., 2018).
Cytotoxic Activity
The cytotoxicity of these compounds has been evaluated against various cell lines, including Human umbilical vein endothelial cells (HUVEC) and different cancer cell lines such as HeLa, K562, and CFPAC. This evaluation is crucial for understanding the potential biomedical applications of these derivatives. For instance, specific compounds have shown weak activity against HeLa and K563 cell lines, highlighting the importance of substituent variation on biological activity. This research sheds light on the potential use of these compounds in cancer treatment and their interactions with living cells (Stolarczyk et al., 2018).
Nonlinear Optical Properties
Another aspect of research on these compounds involves the investigation of their nonlinear optical properties. For instance, derivatives such as ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate have been studied for their structural and nonlinear optical properties. These studies involve crystal growth, X-ray diffraction, and various spectroscopic methods to understand the molecular geometry and electron distribution. The identification of strong intermolecular hydrogen bonding and the analysis of optical responses highlight the potential of these compounds in optical applications and materials science (Dhandapani et al., 2017).
Antimicrobial and Enzyme Inhibition Studies
Research has also focused on the antimicrobial properties of these derivatives, evaluating their effectiveness against fungal and bacterial strains. This includes the synthesis of novel chromone-pyrimidine coupled derivatives and their in vitro testing for antifungal and antibacterial activities. Such studies are fundamental for developing new antimicrobial agents and understanding the molecular basis of their action. Additionally, enzyme assay studies and molecular docking analyses have been conducted to predict the mode of action of these compounds, offering insights into their potential therapeutic applications (Tiwari et al., 2018).
Mechanism of Action
The mechanism of action of similar compounds has been studied. For instance, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties. They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Future Directions
Properties
IUPAC Name |
ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-4-24-16(22)14-11(3)18-17(23)20-15(14)25-9-13(21)19-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,19,21)(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHMFTVLPGZUNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.